![molecular formula C37H52AuClN2 B12443550 [7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold
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Overview
Description
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a gold center coordinated to a chloro ligand and a bulky acenaphthyleno-imidazolylidene ligand, which imparts stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold typically involves the reaction of a gold precursor, such as gold chloride, with the corresponding acenaphthyleno-imidazolylidene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base, such as potassium tert-butoxide, to deprotonate the ligand and promote coordination to the gold center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-coordinated gold complexes, while oxidation reactions may produce gold(III) species.
Scientific Research Applications
Chemistry
In chemistry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions. Its unique structure allows for high selectivity and efficiency in these catalytic processes.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of gold-based drugs. Gold compounds are known for their anti-inflammatory and anti-cancer properties, and the unique structure of this compound may enhance its biological activity and specificity.
Industry
In industry, 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale production processes.
Mechanism of Action
The mechanism of action of 7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidenegold involves coordination to target molecules through its gold center. The bulky acenaphthyleno-imidazolylidene ligand provides steric protection, enhancing the stability and reactivity of the gold center. This allows the compound to participate in various catalytic and biological processes, targeting specific molecular pathways and interactions.
Properties
Molecular Formula |
C37H52AuClN2 |
---|---|
Molecular Weight |
757.2 g/mol |
IUPAC Name |
[7,9-bis[2,6-di(propan-2-yl)phenyl]-1,2,3,3a,4,5,6,6a,6b,9a,9b,9c-dodecahydroacenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold |
InChI |
InChI=1S/C37H52N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h11-12,15-18,22-26,31-33,36-37H,9-10,13-14,19-20H2,1-8H3;;1H/q;+1;/p-1 |
InChI Key |
UHWTVBHMFONSGV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3C4CCCC5C4C(C3N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C)CCC5 |
Origin of Product |
United States |
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